molecular formula C15H16N2O3 B3798426 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide

Cat. No.: B3798426
M. Wt: 272.30 g/mol
InChI Key: DWJORBWVGSOROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxypyridine moiety attached to a phenoxy group, which is further connected to an N-methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(2-hydroxypyridin-3-yl)phenoxy]-N-methylacetamide.

    Reduction: Formation of 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to certain enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The N-methylacetamide group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyridine: A simpler analog with similar structural features but lacking the phenoxy and N-methylacetamide groups.

    2-(2-methoxypyridin-3-yl)phenol: Similar structure but with a hydroxyl group instead of the N-methylacetamide group.

    N-methyl-2-(2-methoxypyridin-3-yl)acetamide: Lacks the phenoxy group but retains the methoxypyridine and N-methylacetamide moieties.

Uniqueness

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the methoxypyridine and phenoxy groups enhances its potential interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-14(18)10-20-13-8-4-3-6-11(13)12-7-5-9-17-15(12)19-2/h3-9H,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJORBWVGSOROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Reactant of Route 4
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.